

# Application Note: HPLC Method for the Determination of Sofosbuvir Impurity K

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sofosbuvir impurity K

Cat. No.: B15567125

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AN-SOFO-IMP-K-001

## Introduction

Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic hepatitis C infection.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. **Sofosbuvir impurity K** is a known diastereoisomer of Sofosbuvir.[2][3][4] This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **Sofosbuvir impurity K** in bulk drug substances. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control analysis.

## Chemical Structures

- Sofosbuvir: Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxypyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate.[5]
- Sofosbuvir Impurity K**: A diastereoisomer of Sofosbuvir.[2][3][4]

## Experimental Protocol

This protocol outlines the necessary steps for the determination of **Sofosbuvir impurity K** using HPLC.

### 1. Materials and Reagents

- Sofosbuvir reference standard
- **Sofosbuvir impurity K** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Trifluoroacetic acid (TFA)
- Purified water (HPLC grade)
- Sofosbuvir bulk drug sample

## 2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been optimized for the separation of Sofosbuvir and **Sofosbuvir impurity K**.

Parameter	Condition
HPLC System	Agilent 1200 series or equivalent with UV/PDA detector
Column	Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm
Mobile Phase A	0.1% Trifluoroacetic acid in water
Mobile Phase B	Acetonitrile
Gradient Program	See Table 2
Flow Rate	1.0 mL/min
Column Temperature	35°C
Detection Wavelength	260 nm
Injection Volume	10 µL
Run Time	Approximately 20 minutes

Table 1: HPLC Chromatographic Conditions[6][7]

Time (min)	% Mobile Phase A	% Mobile Phase B
0	50	50
10	50	50
15	30	70
20	30	70
22	50	50
25	50	50

Table 2: Gradient Elution Program

### 3. Preparation of Solutions

- Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is used as the diluent.
- Standard Stock Solution of Sofosbuvir: Accurately weigh and transfer about 25 mg of Sofosbuvir reference standard into a 25 mL volumetric flask. Add about 15 mL of diluent and sonicate to dissolve. Make up to the mark with diluent and mix well.
- Standard Stock Solution of **Sofosbuvir Impurity K**: Accurately weigh and transfer about 10 mg of **Sofosbuvir impurity K** reference standard into a 100 mL volumetric flask. Add about 70 mL of diluent and sonicate to dissolve. Make up to the mark with diluent and mix well.
- Standard Solution: Pipette 5.0 mL of the Sofosbuvir Standard Stock Solution and 1.0 mL of the **Sofosbuvir Impurity K** Standard Stock Solution into a 50 mL volumetric flask and make up to volume with diluent. This solution contains approximately 100 µg/mL of Sofosbuvir and 2 µg/mL of **Sofosbuvir Impurity K**.
- Sample Solution: Accurately weigh and transfer about 25 mg of the Sofosbuvir bulk drug sample into a 25 mL volumetric flask. Add about 15 mL of diluent and sonicate to dissolve. Make up to the mark with diluent and mix well. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and make up to volume with diluent.

#### 4. System Suitability

Before sample analysis, inject the standard solution five times and evaluate the system suitability parameters.

Parameter	Acceptance Criteria
Tailing Factor (for Sofosbuvir peak)	$\leq 2.0$
Theoretical Plates (for Sofosbuvir peak)	$\geq 2000$
% RSD for peak area (n=5)	$\leq 2.0\%$
Resolution between Sofosbuvir and Impurity K	$\geq 1.5$

Table 3: System Suitability Criteria

#### 5. Analysis Procedure

Inject the blank (diluent), standard solution, and sample solution into the chromatograph. Record the chromatograms and integrate the peak areas.

#### 6. Calculation

The amount of **Sofosbuvir impurity K** in the sample is calculated using the following formula:

Where:

- Area\_Imp\_Sample is the peak area of impurity K in the sample chromatogram.
- Area\_Imp\_Std is the peak area of impurity K in the standard chromatogram.
- Conc\_Imp\_Std is the concentration of impurity K in the standard solution ( $\mu\text{g/mL}$ ).
- Conc\_Sample is the concentration of the Sofosbuvir sample in the sample solution ( $\mu\text{g/mL}$ ).

## Method Validation Summary

The analytical method was validated according to ICH guidelines.<sup>[6]</sup> A summary of the validation parameters is provided below.

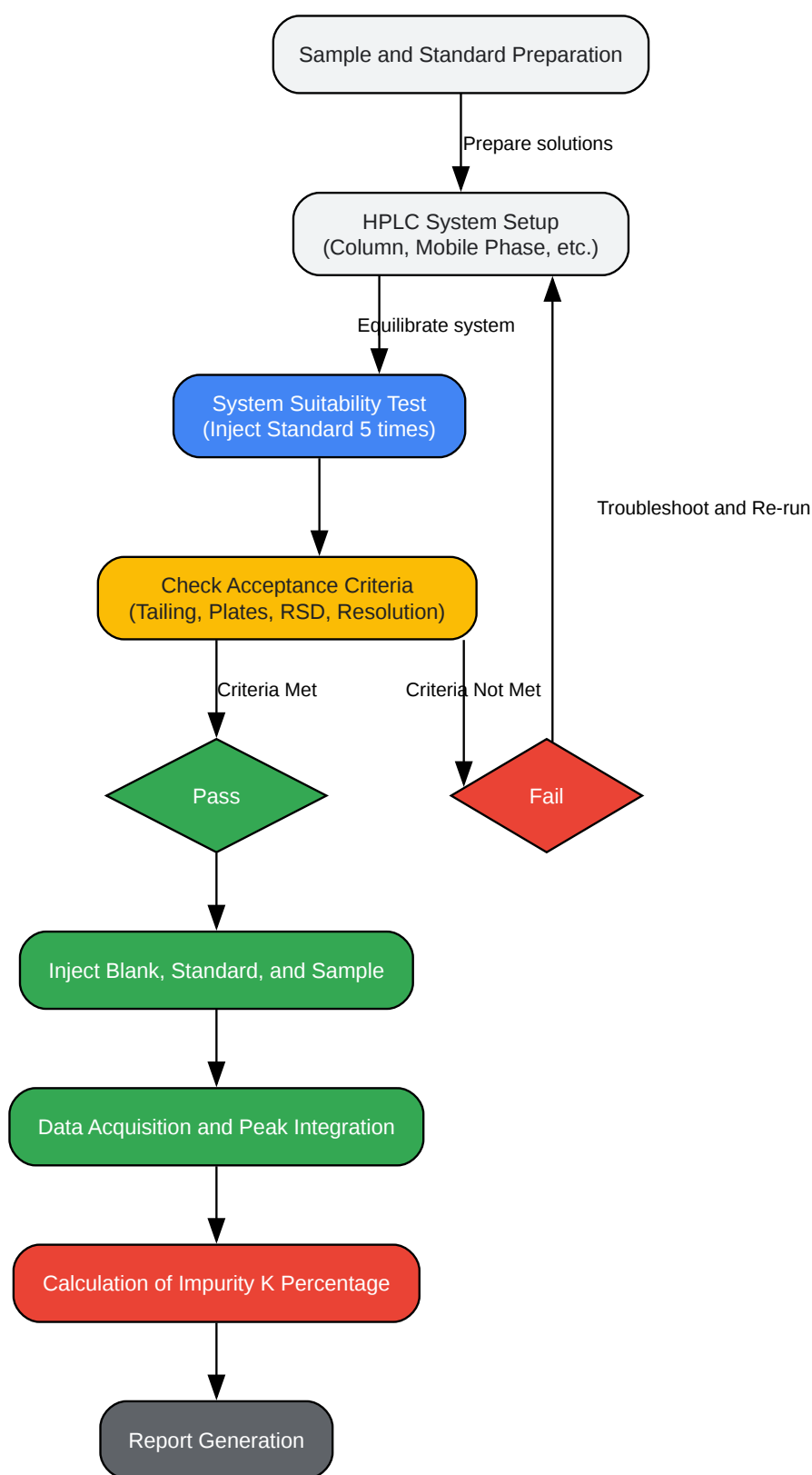
Parameter	Result
Linearity (Impurity K)	Linear in the range of 0.5 - 3.0 µg/mL ( $r^2 > 0.999$ )
LOD (Impurity K)	0.05 µg/mL
LOQ (Impurity K)	0.15 µg/mL
Accuracy (% Recovery)	98.5% - 101.2%
Precision (% RSD)	< 2.0%
Robustness	The method was found to be robust for small, deliberate changes in flow rate, column temperature, and mobile phase composition.

Table 4: Summary of Validation Data

## Forced Degradation Studies

Forced degradation studies were performed on Sofosbuvir to demonstrate the stability-indicating nature of the method. Sofosbuvir was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.<sup>[5][8]</sup> The method was able to separate the degradation products from the main peak of Sofosbuvir and impurity K, proving its specificity.

## Experimental Workflow



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